1'-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
Description
1'-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one is a synthetic spirocyclic compound featuring a benzopyran moiety fused to a piperidine ring via a spiro junction. The 3,4,5-triethoxybenzoyl group at the 1'-position distinguishes it from other spiro[benzopyran-piperidine] derivatives. Its structural complexity arises from the spirocyclic framework, which imposes conformational rigidity and influences binding to biological targets .
Properties
IUPAC Name |
1'-(3,4,5-triethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-4-30-22-15-18(16-23(31-5-2)24(22)32-6-3)25(29)27-13-11-26(12-14-27)17-20(28)19-9-7-8-10-21(19)33-26/h7-10,15-16H,4-6,11-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAVPJUXTOONFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of 1'-(3,4,5-Triethoxybenzoyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one
This compound is a synthetic compound that belongs to a class of spiro compounds. These compounds often exhibit a range of biological activities due to their complex structures and diverse functional groups.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals in biological systems, which can prevent cellular damage and reduce the risk of chronic diseases.
Antimicrobial Properties
Several studies have reported that benzopyran derivatives possess antimicrobial activity. The presence of the piperidine moiety in this compound may enhance its ability to interact with microbial cell membranes or inhibit essential microbial enzymes.
Anti-inflammatory Effects
Compounds featuring benzopyran and piperidine structures have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation.
Potential Neuroprotective Effects
Some derivatives of benzopyran have shown promise in neuroprotection by modulating signaling pathways involved in neuronal survival and apoptosis. This suggests that this compound could be explored for potential therapeutic applications in neurodegenerative diseases.
Case Studies
While specific case studies on this exact compound may be limited, research on related compounds has demonstrated:
- Study 1 : A related benzopyran derivative was found to significantly reduce oxidative stress markers in vitro.
- Study 2 : A piperidine-containing compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Study 3 : Neuroprotective effects were observed in animal models treated with derivatives similar to this compound.
Data Table
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Neutralization of free radicals | Study 1 |
| Antimicrobial | Disruption of microbial cell membranes | Study 2 |
| Anti-inflammatory | Inhibition of COX enzymes | Study 3 |
| Neuroprotective | Modulation of neuronal survival pathways | Study 3 |
Comparison with Similar Compounds
Key Observations :
- Antiarrhythmic Activity : L-691,121 () demonstrates that bulky aromatic substituents (e.g., benzofurazan-ethyl) improve binding to cardiac ion channels, suggesting the triethoxybenzoyl group may similarly modulate ion channel interactions .
- Synthetic Accessibility : Acylation of the spiro[benzopyran-piperidine] core is a common strategy, as seen in and , where 1'-acyl derivatives are synthesized in high yields (>70%) via straightforward acylation reactions .
Pharmacological Comparisons
- Class III Antiarrhythmic Activity : L-691,121 () inhibits potassium channels (IKr) with an IC50 of 0.3 µM, outperforming earlier spiro derivatives lacking the benzofurazan moiety . The triethoxybenzoyl group in the target compound may offer similar or enhanced selectivity due to its larger aromatic surface area.
- Antimicrobial and Antiparasitic Potential: Piperidine derivatives with 3,4,5-trimethoxycinnamide substituents () exhibit 1.63-fold higher activity against Leishmania amazonensis than their morpholine counterparts, suggesting that methoxy-rich groups (like triethoxybenzoyl) could enhance antiparasitic efficacy .
Physicochemical Properties
- Stability: Spirocyclic frameworks generally exhibit enhanced metabolic stability over linear analogues, as demonstrated in for 1'-acylspiro[piperidine-quinoline] derivatives .
Q & A
Q. What synthetic methodologies are recommended for constructing the spiro[benzopyran-piperidine] core in this compound?
The spirocyclic core can be synthesized via one-pot condensation reactions, as demonstrated in analogous spiro pyrrolo[3,4-d]pyrimidine derivatives. Key steps include cyclization of amino cyclohexane derivatives with aldehydes under controlled conditions (e.g., dimethylformamide as a solvent, cesium carbonate as a catalyst). Reaction temperature (80–120°C) and solvent polarity significantly influence yield and purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. Retention time and peak area consistency should align with synthetic standards .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
Begin with in vitro assays targeting kinase inhibition or receptor binding, given the structural similarity to spiro[chromane-2,4'-piperidin]-4-one derivatives with anticancer and antiarrhythmic activity. Use cell viability assays (e.g., MTT) for cytotoxicity screening and enzyme-linked immunosorbent assays (ELISA) for specific target validation .
Q. What solvent systems optimize the solubility of this compound for in vitro studies?
Dimethyl sulfoxide (DMSO) is effective for initial solubilization. For aqueous compatibility, use phosphate-buffered saline (PBS) with ≤1% DMSO. Stability studies should monitor degradation under varying pH (6–8) and temperature (4–37°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
Systematically modify substituents on the triethoxybenzoyl group and piperidine ring. Compare analogues using:
- Electron-withdrawing groups (e.g., nitro, fluoro) to enhance target binding.
- Bulkier substituents (e.g., tert-butyl) to probe steric effects. Evaluate changes via IC50 values in enzyme inhibition assays and molecular docking simulations to correlate structural tweaks with activity .
Q. What strategies address contradictory data in biological activity reports (e.g., anticancer vs. antiarrhythmic effects)?
Perform target-specific assays (e.g., patch-clamp for ion channel activity vs. kinase profiling for oncology). Use orthogonal validation methods, such as CRISPR knockouts of suspected targets, to confirm mechanism-of-action discrepancies. Cross-reference results with structurally similar compounds (e.g., L-691,121, a spiro benzopyran antiarrhythmic) .
Q. How can in silico modeling predict the compound’s pharmacokinetic (PK) properties?
Employ tools like SwissADME or Schrödinger’s QikProp to estimate:
Q. What experimental designs mitigate toxicity risks identified in preclinical studies?
Conduct acute toxicity assays in zebrafish or murine models, monitoring organ histopathology and serum biomarkers (e.g., ALT/AST for liver toxicity). Use structure-toxicity relationship (STR) analysis to eliminate toxicophores (e.g., reactive Michael acceptors) .
Methodological Considerations
- Synthesis Optimization : Use design-of-experiment (DoE) approaches to refine reaction parameters (e.g., time, catalyst loading) .
- Data Reproducibility : Standardize assay protocols across labs, including cell line authentication and compound batch consistency .
- Computational Validation : Cross-check docking results with molecular dynamics simulations to assess binding stability over 100-ns trajectories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
